molecular formula C17H18BrN B14124941 9-(5-Bromopentyl)-9H-carbazole CAS No. 96576-85-1

9-(5-Bromopentyl)-9H-carbazole

Cat. No.: B14124941
CAS No.: 96576-85-1
M. Wt: 316.2 g/mol
InChI Key: CTHUXYMRLNNBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Carbazole (B46965) as a Core Heterocycle in Chemical Research

Carbazole is a tricyclic aromatic heterocycle composed of two benzene (B151609) rings fused to a central five-membered nitrogen-containing ring. nih.gov This structural motif is prevalent in a variety of natural products and synthetic compounds, exhibiting a broad spectrum of biological and pharmacological activities. nih.gov The carbazole framework serves as a key scaffold in medicinal chemistry and materials science due to its unique electronic and photophysical properties. bohrium.com Its rigid and planar structure, coupled with the electron-rich nature of the nitrogen atom, makes it an attractive core for the design of novel functional materials and therapeutic agents. bohrium.comechemcom.com

Significance of N-Functionalization in Carbazole Chemistry

The functionalization of the carbazole nitrogen atom, known as N-functionalization, is a critical strategy for modifying the properties of the carbazole core. researchgate.net This substitution at the 9-position allows for the introduction of various functional groups, which can significantly influence the molecule's solubility, electronic properties, and biological activity. echemcom.comresearchgate.net N-substituted carbazole derivatives have garnered considerable attention for their potential applications in diverse fields, including as antimicrobial, anticancer, and neuroprotective agents. nih.govnih.govresearchgate.net The ability to tailor the substituent at the nitrogen atom provides a powerful tool for fine-tuning the characteristics of carbazole-based compounds for specific applications. researchgate.net

Overview of Bromoalkyl Moieties in Organic Synthesis

Bromoalkyl moieties are valuable functional groups in organic synthesis, serving as versatile electrophilic synthons. The presence of a bromine atom at the terminus of an alkyl chain provides a reactive site for nucleophilic substitution reactions. This reactivity allows for the facile introduction of the bromoalkyl-containing molecule into a larger molecular framework. Bromoalkyl groups are frequently employed in the synthesis of complex molecules, including pharmaceuticals and functional materials, due to their reliability in forming carbon-carbon and carbon-heteroatom bonds. ethz.ch

Scope and Objectives of Research on 9-(5-Bromopentyl)-9H-carbazole

Research on this compound is primarily focused on its utility as a key intermediate in the synthesis of more complex carbazole derivatives. The presence of the terminal bromine on the pentyl chain allows for subsequent chemical modifications, making it a valuable building block for creating a diverse range of compounds with tailored properties.

Synthesis and Properties:

The synthesis of this compound is typically achieved by reacting carbazole with 1,5-dibromopentane (B145557) in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate. nih.govrsc.org The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the carbazole ring attacks one of the carbon atoms of the 1,5-dibromopentane, displacing a bromide ion.

Some reported physical and chemical properties of this compound are presented in the table below.

PropertyValueReference
Molecular FormulaC₁₇H₁₈BrN
Melting Point51–53 °C nih.gov
61-62 °C rsc.org
AppearanceWhite powder nih.gov

Applications in Synthesis:

The primary application of this compound lies in its role as a precursor for more elaborate molecular structures. The terminal bromine atom is a reactive handle that can be readily displaced by a variety of nucleophiles. This allows for the attachment of other functional moieties, leading to the creation of novel materials with specific electronic, optical, or biological properties.

For instance, it has been used in the synthesis of:

N-substituted carbazole imidazolium (B1220033) salts: These compounds have been investigated for their cytotoxic activity against human tumor cell lines. nih.gov The synthesis involves the reaction of this compound with imidazole (B134444) or its derivatives. nih.gov

Ligands for 5-HT7 receptors: By reacting this compound with various amines, researchers have synthesized a series of N-alkyl-carbazoles with potential as 5-HT7 receptor antagonists. lookchem.com

Blue-emitting organic molecules: This compound has served as a starting material for the synthesis of a pyrene-cored small organic molecule with potential applications as a blue emitter in organic light-emitting diodes (OLEDs). griffith.edu.aursc.org

Carbazole-functionalized polymers: It has been grafted onto polymer backbones to create materials with interesting physicochemical properties for potential use in electronic devices. uh.edu

The research on this compound is thus integral to the development of new functional organic materials and potential therapeutic agents based on the versatile carbazole scaffold.

Synthesis of the 5-Bromopentyl Precursor

The primary precursor for the synthesis of this compound is 1,5-dibromopentane. This dihaloalkane can be synthesized from 1,5-pentanediol (B104693) or its derivatives.

1 Preparation of Pentanediol Derivatives

1,5-Pentanediol is a common starting material for the synthesis of 1,5-dibromopentane. It can be prepared through various synthetic routes:

Reduction of Glutaric Acid Derivatives: The reduction of glutaric acid or its esters (e.g., diethyl glutarate) using reducing agents like lithium aluminum hydride (LiAlH4) yields 1,5-pentanediol.

Hydrogenolysis of Tetrahydrofurfuryl Alcohol: A widely used industrial method involves the catalytic hydrogenolysis of tetrahydrofurfuryl alcohol. google.comgoogleapis.com This process typically employs copper-based catalysts under high pressure and temperature. google.com

From 2-Butenal Derivatives: A process involving the reaction of 2-butenal derivatives with formaldehyde (B43269) followed by hydrogenation can also produce 1,5-pentanediol derivatives. google.com

Starting MaterialReagents/CatalystProductReference
Diethyl glutarateLiAlH41,5-Pentanediol-
Tetrahydrofurfuryl alcoholCopper-containing catalyst, H21,5-Pentanediol google.comgoogleapis.com
2-Butenal derivative, FormaldehydeHydrogenation catalyst1,5-Pentanediol derivative google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96576-85-1

Molecular Formula

C17H18BrN

Molecular Weight

316.2 g/mol

IUPAC Name

9-(5-bromopentyl)carbazole

InChI

InChI=1S/C17H18BrN/c18-12-6-1-7-13-19-16-10-4-2-8-14(16)15-9-3-5-11-17(15)19/h2-5,8-11H,1,6-7,12-13H2

InChI Key

CTHUXYMRLNNBIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCCCBr

Origin of Product

United States

Synthetic Methodologies for 9 5 Bromopentyl 9h Carbazole

2 Bromination Strategies for Hydroxyl Groups

The conversion of the hydroxyl groups of 1,5-pentanediol (B104693) to bromide moieties is a crucial step in preparing the 1,5-dibromopentane (B145557) precursor.

Using Hydrobromic Acid: A common and straightforward method involves reacting 1,5-pentanediol with concentrated hydrobromic acid (HBr), often in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to facilitate the SN2 reaction. nih.govchemicalbook.com The reaction mixture is typically heated to drive the reaction to completion. chemicalbook.com

From Tetrahydropyran (B127337): An alternative route to 1,5-dibromopentane is the ring-opening of tetrahydropyran with hydrobromic acid and sulfuric acid. chemicalbook.comchemicalbook.com

Other Brominating Agents: While HBr is common, other brominating agents such as phosphorus tribromide (PBr3) or thionyl bromide (SOBr2) can also be used to convert alcohols to alkyl bromides. These reagents often offer milder reaction conditions.

Starting MaterialBrominating AgentCatalyst/ConditionsProductYield (%)Reference
1,5-Pentanediol48% aq. HBrH2SO4, Heat1,5-Dibromopentane- nih.gov
Tetrahydropyran48% aq. HBrH2SO4, Reflux1,5-Dibromopentane80-82 chemicalbook.comchemicalbook.com

Purification and Isolation Techniques for the Compound

The purity of 9-(5-Bromopentyl)-9H-carbazole is critical for its subsequent applications, necessitating effective purification and isolation strategies following its synthesis. The primary methods employed are chromatographic separations and recrystallization, often used in conjunction to achieve high levels of purity.

Chromatographic Separations

Column chromatography is a fundamental technique for the purification of this compound from crude reaction mixtures. This method separates compounds based on their differential adsorption onto a stationary phase while being moved by a mobile phase. For carbazole (B46965) derivatives, silica (B1680970) gel is the most commonly used stationary phase due to its polarity and effectiveness in separating aromatic compounds.

The choice of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system is selected to provide a significant difference in the retention factors (R_f) of the desired product and any impurities. Typically, a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like dichloromethane (B109758) or ethyl acetate, is used. The polarity of the eluent is carefully adjusted to ensure the target compound moves through the column at an appropriate rate. Research on similar carbazole derivatives has demonstrated the efficacy of various solvent systems. rsc.orgrsc.org

Table 1: Exemplary Eluent Systems for Chromatographic Purification of Carbazole Derivatives

Non-Polar SolventPolar SolventRatio (v/v)
Petroleum EtherDichloromethane1:1
Petroleum EtherDichloromethane1:3
HexaneEthyl Acetate4:1
HexaneEthyl Acetate30:1

This table presents eluent systems successfully used for the purification of various carbazole derivatives via silica gel column chromatography, providing a basis for optimizing the separation of this compound. rsc.orgrsc.org

Thin-Layer Chromatography (TLC) is often used to monitor the progress of the column separation, allowing for the collection of fractions containing the pure compound.

Recrystallization and Solvent Selection

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent or solvent mixture at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.

For this compound, the selection of an appropriate solvent is paramount. The process involves dissolving the crude solid in a minimal amount of a hot solvent. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. Studies on related bromo-functionalized carbazoles have utilized solvent mixtures for effective recrystallization. For instance, a combination of a good solvent (like chloroform (B151607) or dichloromethane) and an anti-solvent (like methanol (B129727) or hexane) can be effective. rsc.orgrsc.org The crude product is dissolved in the good solvent, and the anti-solvent is added until turbidity appears, followed by gentle heating to redissolve and subsequent slow cooling to promote crystal growth.

Table 2: Potential Recrystallization Solvent Systems for Carbazole Derivatives

Solvent 1Solvent 2Application
MethanolChloroformUsed for final purification to obtain a high-purity solid. rsc.org
MethanolHexaneEmployed to yield crystalline needles from a crude solid. rsc.org

This table highlights solvent systems that have proven effective for the recrystallization of related carbazole compounds and can be considered for the purification of this compound.

Investigation of Alternative Synthetic Pathways

While traditional multi-step syntheses are effective, research is increasingly directed towards developing more efficient and environmentally friendly methods for producing this compound. This includes one-pot synthesis approaches and the application of green chemistry principles.

One-Pot Synthesis Approaches

For the synthesis of this compound, a potential one-pot strategy would involve the direct N-alkylation of carbazole with 1,5-dibromopentane. In a conventional approach, the carbazole anion is first generated using a base, followed by the addition of the alkylating agent. A one-pot methodology would combine carbazole, 1,5-dibromopentane, a base (such as potassium carbonate or sodium hydride), and a suitable solvent (like DMF or acetone) in a single vessel. The reaction would proceed through the in-situ formation of the carbazole anion, which then reacts with the dibromoalkane. While this approach simplifies the procedure, careful control of reaction conditions, such as temperature and stoichiometry, is necessary to minimize the formation of the bis-substituted byproduct, 1,5-di(9H-carbazol-9-yl)pentane. Various one-pot procedures have been successfully developed for other functionalized carbazoles, demonstrating the feasibility of this strategy. scispace.comias.ac.in

Green Chemistry Principles in Synthesis Design

The design of synthetic routes for this compound can be significantly improved by incorporating the principles of green chemistry. nih.gov The goal is to create processes that are safer, more energy-efficient, and generate less waste.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to minimize the production of byproducts. nih.gov One-pot reactions are a prime example of this principle in action.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. msu.edu The N-alkylation of carbazole with 1,5-dibromopentane is inherently atom-economical, as most atoms from the reactants are incorporated into the product.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives. Research has shown that N-alkylation of amines and related compounds can be performed in water, a non-toxic and environmentally benign solvent. rsc.org

Design for Energy Efficiency: Utilizing methods that reduce energy consumption. Microwave-assisted synthesis has emerged as a powerful tool for N-alkylation reactions. rsc.orgresearchgate.net Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter timeframes and under solvent-free conditions ("dry media"), thereby reducing energy usage compared to conventional heating. researchgate.net

Table 3: Application of Green Chemistry Principles to N-Alkylation of Carbazole

Green Chemistry PrincipleApplication in SynthesisPotential Benefit
Waste PreventionOne-pot synthesis protocols. nih.govReduced solvent use and purification steps.
Safer SolventsUsing water as a reaction medium. rsc.orgEliminates hazardous organic solvents.
Energy EfficiencyMicrowave-assisted synthesis. researchgate.netDrastically reduced reaction times and energy consumption.
Reduce DerivativesDirect alkylation without protecting groups. nih.govFewer synthetic steps, less waste.

This table summarizes how core green chemistry principles can be practically applied to the synthesis of this compound, leading to more sustainable chemical manufacturing.

By embracing these alternative pathways, the synthesis of this compound can become more efficient, cost-effective, and environmentally responsible.

Chemical Reactivity and Derivatization Strategies of 9 5 Bromopentyl 9h Carbazole

Reactions Involving the Terminal Bromine Atom

The bromine atom at the terminus of the five-carbon spacer is a primary alkyl halide, making it an excellent electrophilic site for a variety of chemical reactions. Its reactivity is central to the use of 9-(5-bromopentyl)-9H-carbazole as a versatile building block for constructing more complex molecular architectures. The primary reaction pathways at this position are nucleophilic substitutions and metal-mediated cross-coupling reactions.

Nucleophilic Substitution Reactions with Various Nucleophiles

The C(sp³)-Br bond in this compound is susceptible to attack by a wide range of nucleophiles, typically proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. This pathway allows for the direct introduction of various heteroatoms, leading to a diverse library of functionalized carbazole (B46965) derivatives.

Formation of Ether, Thioether, and Amine Derivatives

The reaction of this compound with oxygen, sulfur, and nitrogen-based nucleophiles provides straightforward access to ether, thioether, and amine derivatives, respectively. These reactions are fundamental in synthetic organic chemistry for creating stable C-O, C-S, and C-N bonds.

Ether Derivatives : The formation of ether linkages is readily achieved through the Williamson ether synthesis. In this reaction, an alkoxide or phenoxide anion acts as the nucleophile, displacing the bromide ion. For instance, the reaction of this compound with a phenol (B47542) in the presence of a base like potassium hydroxide (B78521) (KOH) yields the corresponding aryl ether derivative. A specific example is the synthesis of 9-(5-(4-iodophenoxy)pentyl)-9H-carbazole from the reaction with 4-iodophenol. tcichemicals.com

Thioether Derivatives : Analogous to ether synthesis, thioethers can be prepared by reacting the terminal bromide with a thiol or, more commonly, its conjugate base, a thiolate anion. Thiolates are potent nucleophiles that efficiently displace the bromide. While specific literature detailing this reaction for this compound is not prominent, the general reaction of primary alkyl bromides with thiols is a well-established, high-yielding transformation. organic-chemistry.org The reaction is typically carried out in the presence of a base to deprotonate the thiol.

Amine Derivatives : The terminal bromine is readily displaced by both primary and secondary amines to yield secondary and tertiary amines, respectively. These reactions are often performed by heating the reactants in a suitable solvent. For example, this compound has been reacted with various secondary amines, such as 1-(2-hydroxyphenyl)piperazine (B30954) organic-chemistry.org or imidazole (B134444) and its derivatives, organic-chemistry.org under reflux conditions to afford the corresponding tertiary amine products in good to excellent yields. organic-chemistry.orgorganic-chemistry.org

The table below summarizes representative nucleophilic substitution reactions to form these derivatives.

Interactive Table: Synthesis of Ether, Thioether, and Amine Derivatives
Derivative TypeNucleophile ExampleReagents/ConditionsProductRef.
Ether4-IodophenolKOH, DMSO, rt, 24 h9-(5-(4-Iodophenoxy)pentyl)-9H-carbazole tcichemicals.com
ThioetherEthanethiolBase (e.g., NaH), THF9-(5-(Ethylthio)pentyl)-9H-carbazole organic-chemistry.org
Amine1-(2-Hydroxyphenyl)piperazineACN, reflux2-(4-(5-(9H-Carbazol-9-yl)pentyl)piperazin-1-yl)phenol organic-chemistry.org
AmineImidazoleAcetone, reflux9-(5-(1H-Imidazol-1-yl)pentyl)-9H-carbazole organic-chemistry.org
Synthesis of Quaternary Ammonium (B1175870) Salts

The reaction of the terminal bromine atom of this compound with a tertiary amine results in the formation of a quaternary ammonium salt. This classic SN2 reaction, known as the Menschutkin reaction, is a robust method for creating a C-N bond and introducing a permanent positive charge onto the molecule. mdpi.com The reaction typically proceeds by mixing the alkyl bromide with the tertiary amine, often in a polar solvent and sometimes with heating, to afford the salt in high yield. mdpi.comacs.org

This quaternization is a key step in synthesizing cationic materials, such as those used in anion exchange membranes or as phase-transfer catalysts. acs.orgresearchgate.net A wide variety of tertiary amines can be employed, allowing for fine-tuning of the properties of the resulting quaternary ammonium salt.

The table below shows examples of tertiary amines that can be used to synthesize quaternary ammonium salts from this compound.

Interactive Table: Synthesis of Quaternary Ammonium Salts
Tertiary Amine NucleophileProduct StructurePotential Application AreaRef.
Trimethylamine9-(5-(9H-Carbazol-9-yl)pentyl)-N,N,N-trimethylammonium bromideIonic liquids, Antimicrobials mdpi.com
Pyridine1-(5-(9H-Carbazol-9-yl)pentyl)pyridinium bromideOrganic synthesis, Catalysis mdpi.com
1-Methylimidazole3-(5-(9H-Carbazol-9-yl)pentyl)-1-methyl-1H-imidazol-3-ium bromideIonic liquids, Materials science organic-chemistry.org
N,N-Dimethylethanolamine9-(5-(9H-Carbazol-9-yl)pentyl)-2-hydroxy-N,N-dimethylethan-1-aminium bromideFunctional materials mdpi.com

Metal-Mediated Coupling Reactions

While nucleophilic substitution is a powerful tool, metal-mediated cross-coupling reactions offer a distinct and complementary approach to forming new carbon-carbon bonds at the terminal position of the pentyl chain. These reactions significantly expand the synthetic utility of this compound, enabling the linkage of the carbazole-pentyl unit to various aromatic and unsaturated systems.

Suzuki-Miyaura Coupling for Aromatic Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed reaction between an organoboron compound and an organic halide to form a C-C bond. dokumen.pub While the reaction is most efficient for aryl, vinyl, or benzyl (B1604629) halides, significant advancements have enabled the use of less reactive C(sp³)-hybridized alkyl halides, including primary alkyl bromides. organic-chemistry.org

The direct Suzuki-Miyaura coupling of this compound with an arylboronic acid presents challenges, such as the potential for slow oxidative addition and competing β-hydride elimination. harvard.eduresearchgate.net However, specialized catalytic systems have been developed to overcome these hurdles. These systems often employ nickel catalysts or palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., tricyclohexylphosphine, PCy₃) which promote the desired cross-coupling over side reactions. organic-chemistry.orgharvard.edursc.orgnih.gov Such C(sp³)-C(sp²) couplings allow for the direct attachment of aryl or heteroaryl groups to the end of the pentyl chain.

A representative scheme for this advanced Suzuki-Miyaura coupling is shown below.

Interactive Table: Representative C(sp³)-C(sp²) Suzuki-Miyaura Coupling
Substrate 1Substrate 2Catalyst/Ligand SystemBaseProductRef.
This compoundPhenylboronic acidNiCl₂(dppp) or Pd(OAc)₂/PCy₃K₃PO₄9-(5-Phenylpentyl)-9H-carbazole organic-chemistry.orgrsc.org
This compound2-Thiopheneboronic acidNiCl₂(dppp) or Pd(OAc)₂/PCy₃K₃PO₄9-(5-(Thiophen-2-yl)pentyl)-9H-carbazole organic-chemistry.orgrsc.org
Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling reaction is the premier method for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl or vinyl halide, traditionally using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org The direct coupling of a terminal alkyne with an unactivated alkyl halide like this compound is not feasible under classical Sonogashira conditions. The reaction mechanism and substrate scope have been expanded, and modern protocols now exist for C(sp³)-C(sp) bond formation. sustech.edu.cn

These modified Sonogashira-type reactions can couple terminal alkynes with unactivated primary alkyl bromides. organic-chemistry.org The key to this transformation is the use of alternative catalytic systems, which may involve nickel catalysts with specific pincer ligands or advanced copper-catalyzed protocols that operate via radical-involved mechanisms. sustech.edu.cnrsc.org These methods provide a direct route to append an alkyne moiety to the pentyl chain, creating a valuable functional handle for further transformations such as click chemistry or subsequent coupling reactions.

The table below illustrates a generalized scheme for this non-classical Sonogashira coupling.

Interactive Table: Representative C(sp³)-C(sp) Sonogashira Coupling
Substrate 1Substrate 2Catalyst/Ligand SystemBaseProductRef.
This compoundPhenylacetylene[iPrCNN-Ni-Br] / CuICs₂CO₃9-(7-Phenylhept-6-yn-1-yl)-9H-carbazole rsc.org
This compoundTrimethylsilylacetyleneCu-based catalyst / Chiral P,N-ligandBase9-(7-(Trimethylsilyl)hept-6-yn-1-yl)-9H-carbazole sustech.edu.cn
Grignard Reagent Formation and Subsequent Reactions

The terminal bromine atom on the pentyl chain of this compound provides a classical entry point for carbon-carbon bond formation via the Grignard reaction. The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond, a process typically carried out in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). This insertion converts the electrophilic carbon of the C-Br bond into a highly nucleophilic carbanion, stabilized by the magnesium halide, forming the Grignard reagent, 9-(5-(magnesiobromido)pentyl)-9H-carbazole.

The formation of this organometallic intermediate opens up a plethora of subsequent reactions with various electrophiles. For instance, reaction with carbonyl compounds is a powerful method for constructing more complex molecular architectures.

Reaction with Aldehydes and Ketones: The Grignard reagent can add to aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup.

Reaction with Esters: With esters, the reaction typically proceeds with a double addition, yielding a tertiary alcohol where two identical alkyl groups (originating from the Grignard reagent) are installed at the carbonyl carbon.

Reaction with Carbon Dioxide: Carboxylation of the Grignard reagent by bubbling carbon dioxide gas through the solution, followed by acidic workup, yields a carboxylic acid, extending the alkyl chain by one carbon.

These reactions are fundamental in synthetic organic chemistry for building molecular complexity from simpler precursors.

Table 1: Illustrative Reactions of the Grignard Reagent Derived from this compound

Electrophile Reagent Product after Workup Product Class
Formaldehyde (B43269) H₂C=O 9-(6-Hydroxyhexyl)-9H-carbazole Primary Alcohol
Acetaldehyde CH₃CHO 9-(6-Hydroxyheptan-2-yl)-9H-carbazole Secondary Alcohol
Acetone (CH₃)₂C=O 9-(6-Hydroxy-6-methylheptyl)-9H-carbazole Tertiary Alcohol

This table presents expected products based on established principles of Grignard reactivity.

Elimination Reactions and Olefin Formation

The alkyl bromide functionality of this compound can also undergo elimination reactions to form an olefin. This transformation, typically an E2 (bimolecular elimination) reaction, is promoted by treatment with a strong, non-nucleophilic base. The base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon), leading to the concerted formation of a double bond and the expulsion of the bromide ion.

A common approach involves using a hindered base like potassium tert-butoxide (t-BuOK) in a suitable solvent. The product of this reaction is 9-(pent-4-en-1-yl)-9H-carbazole, an alkene-functionalized carbazole. This terminal olefin is a valuable synthetic intermediate, amenable to a wide range of further transformations, including hydroboration-oxidation, epoxidation, and polymerization.

An alternative pathway to olefin formation is through the Mizoroki-Heck reaction, where an alkene is generated in situ from the alkyl halide and then coupled with an aryl halide. rsc.org This cascade approach allows for the one-pot synthesis of more complex substituted olefins from the bromoalkyl precursor. rsc.org

Reactivity of the Carbazole Nitrogen

Investigation of Electronic Effects on N-Substituted Carbazole Ring

The substitution of a hydrogen atom on the carbazole nitrogen with an alkyl group, such as the 5-bromopentyl chain, significantly influences the electronic properties of the carbazole ring system. researchgate.net The introduction of an alkyl group generally increases the electron density of the aromatic system through an inductive effect, which in turn affects its photophysical and electrochemical characteristics.

Research on N-alkylated carbazoles has shown that such substitution impacts the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org Specifically, N-alkylation tends to raise the HOMO energy level, making the molecule more susceptible to oxidation compared to the parent carbazole. rsc.orgmdpi.com These modifications are crucial for tuning the properties of carbazole derivatives for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and dye-sensitized solar cells, where the energy levels must be precisely matched with other materials in the device. mdpi.com

The photophysical properties are also affected. N-substituted carbazoles typically exhibit strong fluorescence in the blue region of the spectrum. researchgate.net The nature of the substituent on the nitrogen can modulate the fluorescence quantum yield and lifetime. While the 5-bromopentyl group itself is not electronically active in a conjugated sense, its presence ensures solubility in organic solvents and provides a reactive handle for further functionalization without directly participating in the π-electron system of the carbazole core. researchgate.net

Table 2: Comparison of Photophysical Properties of Carbazole and a Generic N-Alkylcarbazole

Compound Absorption Max (nm) Emission Max (nm) Fluorescence Quantum Yield (Φf) HOMO Level (eV)
Carbazole (unsubstituted) ~293, 324, 337 ~350, 365 ~0.4 ~ -5.5 to -5.9

Data are generalized from various sources on carbazole photophysics and are illustrative. Specific values for this compound may vary. researchgate.netrsc.org

Polymerization and Macromolecular Synthesis

The bifunctional nature of this compound, possessing a polymerizable group (the carbazole moiety or a derivative) and a reactive site (the terminal bromide), makes it a valuable component in macromolecular synthesis.

Radical Polymerization Initiator or Monomer for Functional Polymers

The terminal bromine atom makes this compound an excellent candidate for use as an initiator in controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). In an ATRP process, a transition metal complex, typically copper-based, reversibly activates the carbon-bromine bond to generate a radical species. This radical then adds to a monomer (e.g., styrene, acrylates) to initiate polymerization. The controlled nature of ATRP allows for the synthesis of polymers with well-defined molecular weights and low dispersity, where each polymer chain is end-capped with a carbazole unit. These carbazole-terminated polymers can have interesting self-assembly and electronic properties.

Alternatively, the carbazole unit itself can act as a monomer. After converting the terminal bromine to a polymerizable group (e.g., an olefin via elimination), the resulting monomer, 9-(pent-4-en-1-yl)-9H-carbazole, can be polymerized through various mechanisms, including radical polymerization, to yield a polymer with carbazole moieties as side chains. These polymers are widely studied for their hole-transporting properties in electronic devices.

Condensation Polymerization Approaches

This compound can also be employed as a monomer in condensation polymerization. This strategy involves the reaction of the terminal bromo-group with a difunctional or multifunctional comonomer. For example, polycondensation with a diamine would lead to the formation of a polyammonium salt, or reaction with a diol in the presence of a base could yield a polyether. These polymerization reactions leverage the reactivity of the alkyl halide to build the polymer backbone.

Furthermore, the carbazole nitrogen, after deprotonation, can act as a nucleophile. Polycondensation reactions involving both the carbazole nitrogen and another functional group on the molecule can lead to the formation of complex, cross-linked, or hyperbranched polymer structures. For instance, after converting the bromo-group to an alcohol, the resulting molecule could participate in condensation reactions to form polyesters or polyethers where the carbazole unit is integrated into the polymer backbone.

Living Polymerization Techniques for Controlled Architectures

The compound this compound serves as a valuable precursor in the synthesis of well-defined, carbazole-containing polymers through living polymerization methods. These techniques allow for precise control over molecular weight, dispersity, and complex polymer architectures such as block and star copolymers. Current time information in Bangalore, IN.springernature.com The utility of this compound in this context is primarily twofold: its direct use as an initiator for polymerization or its conversion into a carbazole-based monomer.

Use as an Atom Transfer Radical Polymerization (ATRP) Initiator

The terminal primary alkyl bromide on the pentyl chain makes this compound a suitable initiator for Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comcmu.edu In a typical ATRP process, a transition metal complex, commonly copper-based, reversibly activates the carbon-bromine (C-Br) bond to generate a radical. ut.ac.ir This radical then propagates by adding to monomer units. This process allows for the synthesis of polymers with the carbazole moiety located at the alpha (α) chain end.

This approach is highly versatile for creating polymers with a terminal carbazole group, which is desirable for applications in optoelectronics and materials science. The resulting polymers possess a dormant halogen end-group that can be used for subsequent chain extensions to form block copolymers. ut.ac.ir

Conversion to Carbazole-Functionalized Monomers

An alternative and widely used strategy involves chemically modifying the bromopentyl group to introduce a polymerizable moiety. A common transformation is the reaction of this compound with an alkali metal salt of an unsaturated carboxylic acid, such as potassium methacrylate (B99206), via a nucleophilic substitution reaction. This yields a methacrylate monomer that features a carbazole unit connected by a flexible pentyl spacer.

This resulting monomer can then be polymerized using various controlled/living radical polymerization techniques, including ATRP, Reversible Addition-Fragmenta­tion Chain Transfer (RAFT), or Nitroxide-Mediated Polymerization (NMP). researchgate.netmdpi.com This method is advantageous for synthesizing polymers with pendant carbazole groups along the polymer backbone, enabling high concentrations of the functional moiety.

A summary of these strategies is presented in the table below.

Table 1: Living Polymerization Strategies Involving this compound

Strategy Description Polymerization Technique(s) Resulting Architecture
Direct Initiator The C-Br bond of this compound initiates the polymerization of vinyl monomers. Atom Transfer Radical Polymerization (ATRP) Linear polymers with a terminal carbazole group. Can be extended to form block copolymers.
Monomer Synthesis The terminal bromine is replaced with a polymerizable group (e.g., methacrylate, vinyl). ATRP, RAFT, NMP, etc. Polymers with pendant carbazole groups attached via a spacer.

| Macroinitiator/Grafting | The compound is first grafted onto an existing polymer backbone. The C-Br group then acts as an initiation site for grafting a second polymer. | Nucleophilic Substitution followed by ATRP. | Graft copolymers with side chains initiated from the carbazole-containing unit. uh.edu |

Advanced Materials and Device Applications As a Precursor/monomer

Application in Organic Electronics as a Functional Building Block

Carbazole (B46965) and its derivatives are fundamental components in organic electronics due to their excellent hole-transporting capabilities, thermal stability, and tunable electronic structure. mdpi.com The compound 9-(5-Bromopentyl)-9H-carbazole, in particular, is frequently used as a starting material or monomer to introduce these desirable properties into more complex molecular architectures and polymers. mdpi.comresearchgate.net

Efficient charge injection and transport are crucial for the performance of many organic electronic devices. uh.edu Polymers containing carbazole units are known to transport holes more effectively than electrons. uh.edu this compound is utilized to synthesize such polymers. For instance, it can be grafted onto a polymer backbone, such as poly(p-phenylene), to create a material with a hole-transporting side chain. uh.edu This approach combines the properties of a conjugated polymer backbone with the hole-transporting nature of the carbazole group. uh.edu The resulting polymer, C6PPPC5Cb, demonstrated good thermal stability, making it suitable for device fabrication. uh.edu The incorporation of carbazole groups, either in the main chain or as side chains, is a common strategy to enhance the hole-transporting ability of polymers used in charge transport layers. uh.edu

Hole-Transport Materials (HTMs) are essential components in devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells (PSCs), facilitating the movement of positive charge carriers. osti.govnih.gov Carbazole derivatives are widely explored as HTMs due to their strong electron-donating nature and excellent hole-transport properties. nih.gov this compound acts as a key precursor in the synthesis of more complex, high-performance HTMs. qut.edu.au

Through straightforward chemical reactions, the bromo-functional group can be substituted to build larger molecules. For example, it has been used to synthesize a pyrene-cored small organic molecule where the carbazole moiety enhances hole transport and the flexible alkyl spacer improves solution processability. qut.edu.au This strategy of incorporating carbazole units into a molecule is attractive for achieving both good hole-transport characteristics and thermal stability. nih.gov The development of novel HTMs often involves synthesizing amorphous materials with high glass transition temperatures (Tg) to prevent morphological changes during device operation, an area where carbazole-based structures have shown significant promise. nih.gov

In the field of OLEDs, carbazole-based materials are versatile and widely used as building blocks for various components. mdpi.com They can function as host materials for phosphorescent emitters, as hole-transporting materials, and as luminescent emitters themselves. mdpi.comresearchgate.net The compound this compound is a valuable building block for creating these components. qut.edu.au

For example, it is a starting material in the synthesis of a pyrene-cored blue emitter, where the carbazole group serves to improve hole transport and enhance the core's emission properties. qut.edu.au The flexible pentyl chain is introduced to improve solubility, which is crucial for solution-processable device fabrication. qut.edu.au In another application, polymers derived from precursors like 9-(5-bromopentyl)-norbornene (synthesized from 1,5-dibromopentane) are used as hosts for green phosphorescent emitters in OLEDs. researchgate.net The introduction of carbazole-based HTMs into OLED device structures has been shown to significantly enhance current, power, and external quantum efficiencies compared to reference devices. nih.gov

Organic photovoltaics (OPVs) represent a promising solar energy technology, relying on organic semiconductors in the active layer to absorb light and generate charge. ossila.comnih.gov The active layer is typically a blend of an electron-donating material and an electron-accepting material. nih.gov Carbazole-based polymers and small molecules are frequently used as the electron donor component due to their favorable electronic properties. doi.orgossila.com

This compound can be used as a monomer to create these donor materials. For instance, it can be incorporated into polymers designed for the active layers of OPVs. uh.edu While specific examples directly using this compound as a monomer for OPV active layers are part of broader synthetic strategies, the general utility of carbazole monomers is well-established. doi.orgnih.gov For example, 2,7-dibromocarbazole, a related compound, is a key building block for synthesizing popular polymer semiconductors like PCDTBT used in polymer solar cells. ossila.com The functionalization at the 9-position with an alkyl chain, such as the 5-bromopentyl group, is a common method to ensure good solubility for solution processing of the active layer films. ossila.com

Role in Sensor Technologies (as a precursor or part of a sensing matrix)

Fluorescent chemosensors are molecules designed to detect specific ions or analytes, signaling their presence through a change in fluorescence. rsc.org Carbazole derivatives are excellent candidates for building these sensors due to their inherent fluorescence, chemical stability, and the ease with which their electronic properties can be modified. researchgate.net

This compound serves as a precursor in the synthesis of fluorescent chemosensors. uh.edu The reactive bromo-group allows for the attachment of specific recognition units (receptors) that can bind to target analytes. The carbazole unit acts as the fluorophore, whose light-emitting properties are modulated by the binding event.

For example, polymers incorporating carbazole side chains, synthesized from this compound, can function as chemosensors. uh.edu Thin films of these polymers are suitable for applications in bio- and chemosensors. uh.edu In a more targeted approach, a 9-benzyl-9H-carbazole derivative was synthesized and successfully used for the recognition of cerium (Ce³⁺) cations. clockss.org The design principle involves the interaction between the target ion and the sensor molecule, which alters the electronic structure of the carbazole fluorophore, leading to a detectable change in fluorescence. clockss.orgmdpi.com The development of such sensors offers advantages like high sensitivity and rapid detection. researchgate.netresearchgate.net

Data Tables

Table 1: Applications of this compound in Organic Electronics

Application AreaSpecific RoleExample Material/SystemKey FindingReference(s)
Charge Transport Layers Monomer for hole-transporting polymerC6PPPC5Cb (grafted on poly(p-phenylene))Incorporation of carbazole side chains enhances hole-transporting ability and provides good thermal stability. uh.edu
Hole-Transport Materials Precursor for complex HTMsPyrene-cored small moleculeThe carbazole moiety enhances hole transport while the alkyl spacer improves solution processability for device fabrication. qut.edu.au
OLED Components Building block for blue emittersPY-II (pyrene-cored emitter)The carbazole group improves hole transport and enhances the emission of the pyrene (B120774) core in a blue-emitting OLED. qut.edu.au
Organic Photovoltaics Monomer for donor materialsGeneral carbazole-based polymersThe alkyl chain at the 9-position provides solubility for solution-processed active layers. ossila.com

Table 2: Application of this compound in Sensor Technology

Application AreaSpecific RoleExample SystemDetection TargetKey FindingReference(s)
Chemosensors Precursor for fluorescent probes9-benzyl-9H-carbazole derivativeRare earth cations (Ce³⁺)The sensor showed a selective fluorescent response to Ce³⁺, demonstrating its potential for detecting specific metal ions. clockss.org
Chemosensors Component in sensing matrixCarbazole-functionalized polymer filmsGeneral analytesThin films of carbazole-containing polymers are expected to have a wide range of applications in chemosensors. uh.edu

Integration into Fluorescence-Based Sensing Platforms

The inherent fluorescence of the carbazole unit is a key feature exploited in the design of sensitive and selective chemical sensors. The compound this compound serves as a foundational element in the synthesis of more complex fluorescent probes. The bromopentyl chain provides a convenient anchor point for attaching specific recognition units (receptors) that can selectively bind to target analytes.

Applications in Advanced Polymer Science

In the realm of polymer chemistry, this compound is a versatile monomer for creating functional polymers with unique electronic, optical, and thermal properties.

This monomer can be readily copolymerized with a variety of other monomers to create materials with combined or enhanced functionalities. For instance, it can be incorporated into conjugated polymer backbones to produce materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The carbazole unit often serves as a hole-transporting component, facilitating the movement of positive charges within the device. acs.org The bromopentyl side chain can be used for post-polymerization modification, allowing for the attachment of other functional groups or for grafting onto other polymer chains.

Research has demonstrated the synthesis of copolymers where the carbazole moiety contributes to the electronic properties, while the comonomer can be chosen to tune solubility, processability, or to introduce other functionalities like cross-linking capabilities. researchgate.net

The terminal bromine atom on the pentyl chain of this compound is a key feature for developing robust, cross-linked polymer networks. researchgate.net Cross-linking is a process that forms a three-dimensional network structure, significantly improving the thermal stability, solvent resistance, and mechanical properties of the resulting material.

One common strategy involves converting the bromo- group into a more reactive functional group, such as an azide (B81097) or an alkyne, which can then participate in highly efficient "click" chemistry reactions, like the Huisgen cycloaddition, to form the cross-linked network. researchgate.net Another approach is through Friedel–Crafts alkylation reactions where the carbazole units are linked by external cross-linkers. beilstein-journals.org These cross-linked carbazole-containing networks are particularly valuable as stable hole-transport layers in multilayer electronic devices, preventing dissolution during the deposition of subsequent layers. mdpi.com

Table 1: Research Findings on Cross-linked Carbazole-based Polymers
Polymer SystemCross-linking MethodKey FindingApplicationReference
Carbazole-anisole copolymersUV-irradiation or Huisgen-Click CycloadditionComplementary reactive side-groups (azide and alkyne) allow for efficient cross-linking.Solution-processable hole-transporting materials. researchgate.net
9-Phenylcarbazole with FDA cross-linkerFriedel–Crafts polymerizationPorosity of the resulting hyper-cross-linked polymers can be tuned by reaction conditions.CO2 uptake and microporous materials. beilstein-journals.org
Poly(9-vinylcarbazole) (PVK)Anodic oxidation of carbazole groupsElectrochemical deposition creates a cross-linked macromolecular structure.Anticorrosion coatings. mdpi.com

The ability to anchor this compound or polymers derived from it onto various surfaces opens up possibilities for surface engineering. The reactive handle of the bromopentyl group allows for the covalent attachment of the carbazole unit to substrates like silica (B1680970), indium tin oxide (ITO), or steel.

This surface modification can be used to alter the surface energy, to introduce a hole-transporting interface in electronic devices, or to create functional coatings. For example, polymers containing this monomer can be used to form anticorrosion coatings on steel through electrochemical deposition, where the carbazole groups can be electropolymerized and cross-linked to form a protective film. mdpi.com

Catalytic Applications of Derivatives (as a ligand or support)

While the direct catalytic application of this compound is not common, its derivatives are valuable in the design of more complex catalytic systems.

The carbazole nucleus can be chemically modified to act as a platform for organocatalysts. The nitrogen atom of the carbazole and the positions on the aromatic rings can be functionalized to create chiral environments or to introduce catalytically active sites. The 5-bromopentyl chain serves as a spacer or a point of attachment for these catalytic moieties.

For instance, the terminal bromine can be substituted to introduce phosphine (B1218219) or amine groups, transforming the molecule into a ligand for transition-metal catalysis. The carbazole framework itself can also participate in photoredox catalysis, where its ability to absorb light and participate in electron transfer processes is harnessed to drive chemical reactions. The design of such catalysts allows for the development of new synthetic methodologies in organic chemistry.

Support for Heterogeneous Catalysts

Polymers derived from carbazole-containing monomers are increasingly recognized for their utility as robust supports for heterogeneous catalysts. Porous organic polymers (POPs) with carbazole functionalities offer high surface areas, tunable porous structures, and nitrogen-rich frameworks that can effectively stabilize and disperse metallic nanoparticles, preventing their aggregation and enhancing catalytic activity and recyclability. chinesechemsoc.orgrsc.org

Detailed research has demonstrated the synthesis of a carbazole-functionalized mesoporous organic polymer (CzMOP) through oxidative coupling polymerization. rsc.org This nitrogen-rich material serves as an excellent support for palladium (Pd) nanoparticles. The resulting heterogeneous catalyst, denoted as Pd@CzMOP, shows high efficiency in Suzuki-Miyaura cross-coupling reactions, a vital carbon-carbon bond-forming reaction in organic synthesis. rsc.orgmdpi.comgrafiati.com The superior performance of the Pd@CzMOP catalyst is attributed to the mesoporous structure and the strong interfacial interactions between the palladium nanoparticles and the carbazole-based polymer support. rsc.org The catalyst is effective for a wide range of substrates and can be recycled multiple times without a significant loss of activity. rsc.org

Catalytic Performance of Pd@CzMOP in Suzuki-Miyaura Coupling rsc.org
Aryl HalideArylboronic AcidYield (%)Recycling (5 cycles, Yield %)
IodobenzenePhenylboronic acid9999, 98, 98, 97, 96
BromobenzenePhenylboronic acid98-
ChlorobenzenePhenylboronic acid52-
4-IodotoluenePhenylboronic acid99-
4-BromoacetophenonePhenylboronic acid96-
Iodobenzene4-Methoxyphenylboronic acid97-
Iodobenzene4-Formylphenylboronic acid95-

In other applications, carbazole-based porous polymers have been employed as heterogeneous supports to immobilize catalytically active rhenium complexes. acs.orgresearchgate.net These hybrid materials function as efficient photocatalysts for the reduction of carbon dioxide under visible light, showcasing the dual role of the polymer as both a structural support and a photosensitizer that aids in light absorption. acs.orgresearchgate.net

Spectroscopic and Structural Elucidation of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govqut.edu.aursc.org

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing precise information about the hydrogen and carbon frameworks.

The ¹H NMR spectrum of 9-(5-Bromopentyl)-9H-carbazole provides a detailed map of the different proton environments within the molecule. The aromatic protons of the carbazole (B46965) ring system typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The aliphatic protons of the pentyl chain are observed in the upfield region (δ 1.0-4.5 ppm).

Specific assignments from reported data confirm this structure. The protons on the carbazole ring adjacent to the nitrogen (H-4, H-5) are the most deshielded, appearing as a doublet around δ 8.1 ppm. nih.govqut.edu.au The other aromatic protons (H-1, H-2, H-3, H-6, H-7, H-8) resonate as multiplets between δ 7.19 and δ 7.49 ppm. nih.govqut.edu.au

The protons of the pentyl chain show distinct signals. The methylene (B1212753) group directly attached to the carbazole nitrogen (N-CH₂) appears as a triplet around δ 4.26-4.34 ppm, deshielded by the adjacent nitrogen atom. nih.govqut.edu.au The methylene group bonded to the bromine atom (CH₂-Br) is also deshielded, resonating as a triplet around δ 3.30-3.37 ppm. nih.govqut.edu.au The remaining three methylene groups of the pentyl chain appear as multiplets in the more shielded region of the spectrum, between δ 1.46 and δ 2.00 ppm. qut.edu.au

¹H NMR Data for this compound

Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Proton Assignment
8.08 - 8.12 d 7.3 - 8.7 Carbazole (2H, H-4, H-5)
7.41 - 7.49 m - Carbazole (4H, H-1, H-8, H-2, H-7)
7.19 - 7.31 m - Carbazole (2H, H-3, H-6)
4.26 - 4.34 t 6.9 - 7.0 N-CH ₂ (2H)
3.30 - 3.37 t 6.7 CH ₂-Br (2H)
1.82 - 2.00 m - N-CH₂-CH ₂ & CH ₂-CH₂-Br (4H)
1.46 - 1.62 m - N-CH₂-CH₂-CH ₂ (2H)

Data compiled from various sources. nih.govqut.edu.au

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the spectrum shows distinct signals for the aromatic carbons of the carbazole moiety and the aliphatic carbons of the bromopentyl chain.

The carbons of the carbazole ring typically resonate in the range of δ 108-141 ppm. The quaternary carbons (C-4a, C-4b, C-8a, C-9a) have distinct chemical shifts, with the carbons directly bonded to the nitrogen (C-8a, C-9a) appearing around δ 140.3 ppm. qut.edu.au The other aromatic carbons appear at approximately δ 108.5 (C-4, C-5), δ 118.8 (C-1, C-8), δ 120.3 (C-2, C-7), δ 122.8 (C-3, C-6), and δ 125.6 ppm (C-4a, C-4b). qut.edu.au

The aliphatic carbons of the pentyl chain are found in the upfield region of the spectrum. The carbon attached to the nitrogen (N-CH₂) is observed around δ 42.7-42.8 ppm. nih.govqut.edu.au The carbon bonded to the bromine (CH₂-Br) appears at approximately δ 33.3 ppm. qut.edu.au The other methylene carbons of the chain resonate at δ 32.4, δ 28.1, and δ 25.8 ppm. qut.edu.au

¹³C NMR Data for this compound

Chemical Shift (δ ppm) Carbon Assignment
140.27 - 140.39 C-8a, C-9a
125.61 - 125.71 C-4a, C-4b
122.80 - 122.91 C-3, C-6
120.34 - 120.44 C-2, C-7
118.80 - 118.90 C-1, C-8
108.51 - 108.61 C-4, C-5
42.72 - 42.82 N-C H₂
33.28 - 33.36 C H₂-Br
32.40 - 32.50 N-CH₂-C H₂
28.11 - 28.21 C H₂-CH₂-Br
25.83 - 25.93 N-CH₂-CH₂-C H₂

Data compiled from various sources. nih.govqut.edu.au

While specific 2D NMR data for this compound are not detailed in the provided search results, these techniques are invaluable for confirming structural assignments.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons, confirming the connectivity within the pentyl chain (e.g., between N-CH₂ and N-CH₂-CH₂) and within the aromatic spin systems of the carbazole unit.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and the carbons they are directly attached to, confirming the assignments made in the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations. For instance, it would show a correlation between the N-CH₂ protons and the adjacent quaternary carbazole carbons (C-9a), definitively proving the point of attachment of the alkyl chain to the carbazole nitrogen.

Infrared (IR) Spectroscopynih.govqut.edu.au

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. The absence of a broad N-H stretching band (around 3300-3500 cm⁻¹) from the starting carbazole material is a key indicator that the alkylation reaction on the nitrogen atom was successful.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹, corresponding to the CH₂ groups of the pentyl chain.

Aromatic C=C stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbazole ring system. researchgate.net

C-N stretching: This vibration for the aromatic amine would appear in the 1200-1350 cm⁻¹ range.

C-Br stretching: A band in the lower frequency "fingerprint region," typically between 500 and 650 cm⁻¹, would confirm the presence of the bromoalkane functionality.

Mass Spectrometry (MS)nih.govqut.edu.aursc.org

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition.

For this compound, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement that can confirm the molecular formula, C₁₇H₁₈BrN. One study reported a calculated m/z for the protonated molecule [M+H]⁺ of 316.0695, with the found value being 316.0693, which is in excellent agreement. rsc.org The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two major peaks in the mass spectrum separated by two m/z units (M⁺ and M+2), providing definitive evidence for the presence of a single bromine atom in the molecule.

Table of Mentioned Compounds

Compound Name
This compound
Carbazole

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a definitive analytical technique for the confirmation of the elemental composition of a synthesized compound. By providing a highly accurate mass measurement, HRMS allows for the unequivocal determination of a molecule's empirical formula. In the case of "this compound," HRMS is utilized to verify the presence of all constituent atoms in their correct ratios.

The expected monoisotopic mass of "this compound" (C₁₇H₁₈BrN) is calculated based on the most abundant isotopes of its constituent elements. The experimentally determined mass from the HRMS analysis is then compared to this theoretical value. A close correlation between the calculated and found mass, typically within a few parts per million (ppm), provides strong evidence for the successful synthesis of the target compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₇H₁₈BrN
Calculated m/z ([M+H]⁺)316.0695 rsc.org
Found m/z ([M+H]⁺)316.0693 rsc.org

This precise mass measurement effectively rules out other potential molecular formulas, thereby confirming the elemental composition of "this compound."

Fragmentation Pattern Analysis for Structural Insights

Beyond molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. When subjected to ionization and subsequent fragmentation in a mass spectrometer, "this compound" will break apart in a predictable manner, yielding fragment ions that are characteristic of its molecular structure.

The fragmentation of N-alkylated carbazoles typically involves cleavage of the bond between the nitrogen atom and the alkyl chain, as well as fragmentation within the alkyl chain itself. For "this compound," key fragmentation pathways would include:

Loss of the bromopentyl radical: Cleavage of the N-C bond would result in a fragment corresponding to the carbazole ring (m/z 167).

Cleavage within the pentyl chain: Fragmentation at various points along the C₅H₁₀Br chain will produce a series of characteristic ions. For instance, the loss of a bromine radical would generate a distinct peak.

Rearrangement reactions: The McLafferty rearrangement is a common fragmentation pathway for molecules containing a carbonyl group, but similar rearrangements can occur in other systems, leading to characteristic neutral losses. libretexts.org

The analysis of these fragmentation patterns allows for the confirmation of the connectivity of the atoms within the molecule, providing a "fingerprint" that supports the proposed structure. libretexts.org The nature of substituents on the carbazole ring can significantly influence the fragmentation routes. semanticscholar.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy (for monitoring reaction progress or purity)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the progress of the synthesis of "this compound" and for assessing its purity. This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule.

The carbazole moiety possesses a characteristic chromophore that gives rise to distinct absorption bands in the UV region. The UV-Vis spectrum of "this compound" in a suitable solvent, such as chloroform (B151607) or toluene, will exhibit these characteristic peaks. rsc.orgqut.edu.au The progress of the alkylation reaction of carbazole with 1,5-dibromopentane (B145557) can be monitored by observing the appearance and increase in intensity of these absorption bands over time. Once the reaction is complete, the absence of the starting carbazole's spectral features can indicate the consumption of the reactant.

Furthermore, UV-Vis spectroscopy can be employed to assess the purity of the final product. The presence of impurities with significant UV absorption, such as unreacted starting materials or byproducts, would be evident as additional or broadened peaks in the spectrum. The shape and position of the absorption bands can also be influenced by solvent polarity and molecular aggregation. semanticscholar.orgresearchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Carbazole Derivatives

Compound TypeSolventApproximate λmax (nm)Reference
N-alkylated carbazoleToluene295, 328, 342 rsc.org
Carbazole derivativeChloroform330, 345 qut.edu.au

These values serve as a reference for the expected absorption profile of "this compound."

X-ray Crystallography (for precise structural determination of derivatives)

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound at the atomic level. While obtaining suitable single crystals of "this compound" itself may be challenging, this method is invaluable for elucidating the precise structures of its crystalline derivatives.

By diffracting X-rays off a single crystal, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the electron density distribution within the crystal, from which the positions of individual atoms can be mapped. This provides precise information on:

Bond lengths and angles: Confirming the expected covalent bonding and geometry within the molecule.

Molecular conformation: Revealing the spatial arrangement of the carbazole ring and the bromopentyl chain.

Intermolecular interactions: Identifying and characterizing non-covalent interactions such as π-π stacking and van der Waals forces that dictate the crystal packing. nih.gov

For example, in the crystal structure of a derivative, the planarity of the carbazole ring system can be confirmed, and the dihedral angles between different parts of the molecule can be precisely measured. nih.govunibas.it This level of structural detail is crucial for understanding the structure-property relationships in materials derived from "this compound," particularly in the context of their applications in materials science and medicinal chemistry. mdpi.combeilstein-journals.org

Computational and Theoretical Studies of 9 5 Bromopentyl 9h Carbazole and Its Derivatives

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of carbazole (B46965) derivatives. These studies help in predicting molecular geometry, orbital energies, and reactivity sites. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to obtain the optimized geometry and electronic parameters of various carbazole compounds. nih.gov

The frontier molecular orbitals, HOMO and LUMO, are crucial in determining the electronic and optical properties of a molecule, including its potential as a material for optoelectronic devices. bohrium.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net

For carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole ring system, which acts as an electron donor. nankai.edu.cn The LUMO's distribution, however, can vary significantly depending on the nature of the substituents attached to the carbazole core. nankai.edu.cnqut.edu.au In derivatives designed as donor-acceptor systems, the LUMO is often centered on the electron-acceptor moiety. qut.edu.auresearchgate.net The introduction of different substituents allows for the selective tuning of the HOMO-LUMO gap. nankai.edu.cn

Theoretical studies on various N-alkylated carbazole derivatives show that the electron cloud distribution in the frontier orbitals confirms their hole-transporting nature. bohrium.com The flexible alkyl chain, such as the bromopentyl group, generally has a minor influence on the electronic distribution of the core carbazole chromophore. acs.org However, functionalization at the end of the alkyl chain can introduce new electronic features.

Below is a table showing representative HOMO, LUMO, and energy gap values for related carbazole derivatives, as determined by theoretical calculations.

Compound/SystemHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Pyrene-Carbazole Derivative (PY-II)-5.18-1.963.22 qut.edu.au
3-(5-(1H-imidazol-1-yl)pent-1-en-1-yl)-9-ethyl-9H-carbazole--4.486 researchgate.net
Quinoxaline-Carbazole Polymer (PTTQx-m)-5.37-3.401.97 researchgate.net
Quinoxaline-Carbazole Polymer (PTTQx-p)-5.18-3.281.90 researchgate.net

This table presents data for derivatives and polymers containing carbazole moieties to illustrate typical electronic properties. The exact values for 9-(5-Bromopentyl)-9H-carbazole would require a specific calculation.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP map displays regions of different electrostatic potential on the molecular surface using a color spectrum. uni-muenchen.de Typically, red and yellow colors indicate negative potential (electron-rich) regions susceptible to electrophilic attack, while blue indicates positive potential (electron-poor) regions prone to nucleophilic attack. researchgate.net

For a molecule like this compound, an MEP map would reveal several key features:

Carbazole Ring: The aromatic π-system of the carbazole nucleus would exhibit a region of negative electrostatic potential, highlighting its nucleophilic character and susceptibility to electrophilic aromatic substitution. researchgate.net

Bromine Atom: The region around the bromine atom on the pentyl chain would show a positive potential (a "σ-hole"), making it an electrophilic site susceptible to nucleophilic attack, which is fundamental to its role as an alkylating agent.

Hydrogen Atoms: The hydrogen atoms of the molecule would be characterized by regions of positive potential. uni-muenchen.deresearchgate.net

MEP analysis helps in understanding intermolecular interactions and provides a guide to how the molecule will interact with other charged or polar species. nih.gov

Reaction Mechanism Investigations

Computational methods are essential for investigating the detailed mechanisms of reactions involving this compound, such as its synthesis via alkylation or its subsequent use in substitution and polymerization reactions.

The synthesis of this compound typically involves the N-alkylation of carbazole with a dibromoalkane, such as 1,5-dibromopentane (B145557). qut.edu.au This reaction generally proceeds via a nucleophilic substitution (S_N2) mechanism, where the deprotonated carbazole anion attacks the electrophilic carbon atom attached to a bromine atom. Computational transition state analysis can model this process, calculating the activation energy and geometry of the transition state, thereby providing insights into the reaction kinetics.

More complex reaction pathways have also been investigated. For instance, detailed mechanistic studies on the photoinduced, copper-catalyzed coupling of carbazole with alkyl bromides have been performed using a combination of experimental techniques and DFT calculations. caltech.edu These studies reveal that the reaction can proceed through multiple pathways, including those involving excited states of a copper(I)-carbazolide complex or the carbazolide nucleophile itself. caltech.edu The dominant pathway was found to involve the generation of carbazyl and alkyl radicals, with copper complexes catalyzing the cross-coupling of these radical intermediates. caltech.edu Such computational studies are crucial for understanding and optimizing catalytic cycles for C-N bond formation.

This compound is a precursor for creating carbazole-containing monomers that can be used in polymerization. For example, the terminal bromine can be substituted with a polymerizable group, such as a norbornene moiety, to create a monomer suitable for Ring-Opening Metathesis Polymerization (ROMP). researchgate.net

Computational modeling can be employed to study the pathways of such polymerizations. DFT calculations can determine the relative energies of intermediates and transition states during the polymerization process, such as the coordination of the monomer to a metal catalyst (e.g., Grubbs initiator) and the subsequent ring-opening and chain propagation steps. These models help in understanding the factors that control polymer chain growth, molecular weight, and microstructure. Studies on the copolymerization of ethylene (B1197577) with carbazole-substituted norbornenes have utilized spectroscopic and computational methods to characterize the resulting polymer microstructures. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound and its derivatives, MD simulations can provide valuable insights into their conformational dynamics and intermolecular interactions.

The flexible five-carbon alkyl chain of this compound allows for a wide range of conformations. MD simulations can explore this conformational landscape, revealing the preferred spatial arrangements of the carbazole and bromo-terminal groups in different environments (e.g., in various solvents or in the solid state).

For more complex derivatives, such as polymers or molecules designed for biological applications, MD simulations are even more critical. mdpi.comuni-regensburg.de For example, in the context of developing carbazole derivatives as therapeutic agents, MD simulations can be used to study the stability of the ligand-protein complex, elucidating the binding interactions between the carbazole derivative and its biological target, such as an enzyme active site. nih.gov In materials science, MD simulations can model the packing of carbazole-based molecules in thin films, which is crucial for understanding charge transport properties in organic electronic devices. acs.org

Conformational Analysis

The three-dimensional structure of this compound, particularly the orientation of the flexible bromopentyl chain relative to the rigid carbazole plane, dictates its packing in the solid state and its interactions in solution. While a specific crystallographic study for this compound is not detailed in the provided results, analysis of closely related structures provides significant insight.

Computational modeling, often using DFT, is employed to determine the most stable conformations by optimizing the molecular geometry. qut.edu.au For similar compounds like 9-(4-bromobutyl)-9H-carbazole, studies have shown that the alkyl chain typically lies to one side of the carbazole ring plane and adopts a zigzag conformation. grafiati.com It is also observed in related structures, such as 9-(2-bromoethyl)-9H-carbazole, that the carbazole ring system itself can exhibit slight buckling due to the steric influence of the alkyl substituent. This suggests that the fused-ring system in this compound is also likely to be nearly, but not perfectly, planar.

Table 1: Expected Conformational Features of this compound Based on Analogous Compounds

Feature Description Probable Influence Source Analogy
Alkyl Chain Orientation The 5-bromopentyl group likely resides on one side of the carbazole plane. Affects crystal packing and accessibility of the carbazole core. grafiati.com
Alkyl Chain Conformation The pentyl chain is expected to adopt a low-energy, zigzag (all-trans) conformation. Minimizes steric strain within the molecule. grafiati.com

| Carbazole Ring Planarity | The tricyclic carbazole system is largely planar but may show minor buckling. | Influences π-π stacking interactions between molecules. | |

Intermolecular Interactions in Derived Materials

This compound serves as a key building block for more complex functional materials, where intermolecular interactions are critical to performance. uh.edu The bromine atom allows for its straightforward chemical modification, grafting it onto polymer backbones or incorporating it into larger molecular architectures. qut.edu.auuh.edu In these derived materials, the carbazole units govern the electronic and photophysical properties, which are heavily modulated by how the molecules arrange and interact with one another.

Computational techniques are used to analyze and quantify these non-covalent interactions. Key interactions in materials derived from this compound include:

π-π Stacking: The planar, aromatic carbazole cores tend to stack on top of each other. This is a dominant interaction in many carbazole-based materials and is crucial for charge transport in electronic devices. researchgate.net

Hydrogen-π Interactions: In the crystal packing of related carbazole derivatives, short contacts between hydrogen atoms and the π-system of the carbazole ring are observed.

Hirshfeld surface analysis, a computational tool, is often used to visualize and quantify intermolecular contacts in molecular crystals, providing a detailed picture of the crystal packing environment. rsc.org

Table 2: Common Intermolecular Interactions in Carbazole-Based Materials

Interaction Type Description Significance
π-π Stacking Face-to-face arrangement of carbazole rings. Facilitates charge transport and influences electronic properties.
C-H···π Interactions Hydrogen atoms from alkyl chains or adjacent molecules interacting with the carbazole π-electron cloud. Contributes to crystal packing stability and molecular conformation.

| Halogen Bonding | The bromine atom can act as a halogen bond donor, interacting with nucleophilic sites on adjacent molecules. | Can be used to direct crystal engineering and create specific supramolecular architectures. |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are highly valuable for predicting and interpreting the spectroscopic properties of molecules like this compound. DFT and its time-dependent extension (TD-DFT) are standard methods for calculating properties such as NMR chemical shifts, vibrational frequencies (infrared and Raman spectra), and electronic absorption spectra. researchgate.netrsc.org

Experimental NMR data provides the benchmark for these computational predictions. Multiple studies have reported consistent ¹H and ¹³C NMR chemical shifts for this compound. qut.edu.aunih.govrsc.org

Table 3: Experimental ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Number of Protons Assignment Reference
8.12 - 8.08 d ~7.3 - 8.7 2H Aromatic (H-4, H-5) qut.edu.aunih.govrsc.org
7.49 - 7.41 m - 4H Aromatic (H-2, H-7 and H-1, H-8) qut.edu.aunih.govrsc.org
7.26 - 7.19 m - 2H Aromatic (H-3, H-6) qut.edu.aunih.govrsc.org
4.34 - 4.26 t ~6.9 - 7.0 2H N-CH₂ qut.edu.aunih.gov
3.37 - 3.30 t ~6.7 - 6.9 2H CH₂-Br qut.edu.aunih.gov
2.00 - 1.82 m - 4H N-CH₂-CH₂ and Br-CH₂-CH₂ qut.edu.au

Table 4: Experimental ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ, ppm) Assignment Reference
140.27 C-4a, C-4b qut.edu.au
125.61 C-4, C-5 qut.edu.au
122.80 C-2, C-7 qut.edu.au
120.34 C-1, C-8 qut.edu.au
118.80 C-3, C-6 qut.edu.au
108.51 C-9a, C-8a qut.edu.au
42.72 N-CH₂ qut.edu.au
33.28 CH₂-Br qut.edu.au
32.40 N-CH₂-CH₂ qut.edu.au
28.11 Br-CH₂-CH₂ qut.edu.au

Table of Mentioned Compounds

Compound Name
This compound
9-(4-Bromobutyl)-9H-carbazole

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The future synthesis of 9-(5-Bromopentyl)-9H-carbazole and its derivatives is poised to move beyond traditional methods towards more efficient, selective, and environmentally benign processes. A key area of exploration lies in the development and application of novel catalytic systems. Transition metal-catalyzed C-H activation, for instance, presents a powerful strategy for the direct functionalization of the carbazole (B46965) core, offering regioselectivity and atom economy. Furthermore, iron-catalyzed alkylation methods are gaining traction as a cost-effective and sustainable alternative to noble-metal catalysts.

Another promising direction is the adoption of greener synthetic techniques. Microwave-assisted synthesis has already demonstrated its potential for the rapid and efficient N-alkylation of carbazoles with alkyl halides, a method directly applicable to the synthesis of this compound. Future research will likely focus on optimizing these microwave protocols to be solvent-free or to use environmentally friendly solvents, further enhancing the green credentials of the synthesis. The development of one-pot hydroarylation protocols and visible light-induced reactions also represents exciting frontiers for creating carbazole derivatives under mild conditions.

Development of Advanced Functional Materials Based on the Compound

The carbazole moiety is renowned for its excellent hole-transporting properties, making this compound an ideal precursor for a new generation of advanced functional materials, particularly for applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs): The bromopentyl group serves as a versatile anchor for attaching various functional groups to the carbazole core, enabling the synthesis of novel hole-transporting materials (HTMs) and emissive materials for OLEDs. By reacting the terminal bromine, researchers can introduce moieties that enhance thermal stability, tune the HOMO/LUMO energy levels, and improve charge injection and transport. The goal is to develop materials that lead to OLED devices with higher efficiency, longer lifetimes, and deeper blue emissions. For example, carbazole-π-imidazole derivatives have shown promise in non-doped deep-blue OLEDs, achieving high external quantum efficiencies (EQE) and luminance.

Perovskite Solar Cells (PSCs): The development of cost-effective and stable HTMs is a critical challenge in the commercialization of perovskite solar cells. This compound provides a platform for creating novel HTMs that can replace the expensive and often unstable spiro-OMeTAD. The alkyl chain can improve the solubility and film-forming properties of the HTM, while the carbazole unit ensures efficient hole extraction from the perovskite layer. Research is directed towards synthesizing three-arm or star-shaped carbazole derivatives, which have demonstrated remarkable power conversion efficiencies (PCE) in PSCs. rsc.org The modification of the carbazole core with multiple alkyl chains has also been shown to enhance the hydrophobicity of the HTL, thereby improving the stability of the PSC device. osti.govosti.gov

Integration into Multi-Component Systems

The presence of the reactive bromopentyl group makes this compound an excellent monomer for incorporation into larger, multi-component systems such as copolymers and hybrid materials.

Copolymers for Organic Electronics: By leveraging polymerization reactions, this compound can be integrated into the backbone or as a pendant group in conjugated copolymers. For instance, copolymerization with other aromatic units, such as fluorene, can lead to materials with tailored optoelectronic properties for use in polymer light-emitting diodes (PLEDs) and organic photovoltaics (OPVs). The alkyl chain can enhance the processability and solubility of the resulting polymers, which is a significant advantage for device fabrication from solution.

Hybrid Organic-Inorganic Materials: The terminal bromine can be converted into other functional groups, such as silanes or phosphonic acids, which can then be used to graft the carbazole unit onto the surface of inorganic nanomaterials like quantum dots, metal oxides (e.g., TiO2, ZnO), or perovskite nanocrystals. This integration can lead to hybrid materials with enhanced charge separation and transport properties, finding applications in next-generation solar cells, photodetectors, and photocatalysis.

Sustainability and Scalability in Synthesis and Application Development

Future research must address the sustainability and scalability of processes involving this compound. From a synthesis perspective, this involves moving away from stoichiometric reagents and harsh reaction conditions towards catalytic and greener methodologies. polyu.edu.hk The use of flow chemistry for the synthesis of carbazole derivatives is another avenue that could lead to improved scalability, safety, and process control.

Interdisciplinary Research Opportunities

The unique properties of the carbazole core extend beyond electronics, opening up exciting opportunities for interdisciplinary research.

Biomedical Sensing and Imaging: Carbazole derivatives are known for their fluorescent properties. The this compound scaffold can be functionalized to create fluorescent probes for the detection of biologically relevant ions, molecules, and changes in the cellular microenvironment. For instance, carbazole-based sensors have been developed for the detection of copper ions and various anions. The versatility of the bromopentyl group allows for the attachment of specific recognition units, leading to highly selective and sensitive biosensors. These probes could find applications in medical diagnostics, drug discovery, and fundamental biological research. acgpubs.org

Pharmaceutical Chemistry: The carbazole skeleton is a key structural motif in many bioactive natural products and synthetic drugs. acgpubs.org The functional handle of this compound allows for the synthesis of a library of new carbazole derivatives that can be screened for various pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.

Q & A

Q. Q1. What are the established synthetic routes for 9-(5-bromopentyl)-9H-carbazole, and how do reaction conditions influence yield and purity?

Answer: The synthesis of bromoalkyl-carbazole derivatives typically involves alkylation of carbazole using dibromoalkanes. For example, 9-(4-bromobutyl)-9H-carbazole was synthesized via a modified procedure: carbazole was reacted with 1,4-dibromobutane in toluene with tetrabutylammonium bromide (TBAB) as a catalyst at 45°C for 3 hours, yielding 89.5% after recrystallization . Key factors include:

  • Temperature control : Higher temperatures may lead to side reactions (e.g., over-alkylation).
  • Molar ratios : Excess dibromoalkane (e.g., 8.8:1 dibromobutane:carbazole ratio) ensures complete substitution .
  • Catalyst selection : Phase-transfer catalysts like TBAB enhance reactivity in biphasic systems.

For This compound , analogous methods using 1,5-dibromopentane are likely applicable. Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm regiospecific substitution and purity .

Q. Q2. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted carbazole or dibromoalkane .
  • Spectroscopy :
    • ¹H NMR : Absence of peaks at δ 8.1–8.3 ppm (carbazole NH proton) confirms alkylation.
    • 13C NMR : A peak near δ 33–35 ppm corresponds to the bromopentyl chain’s CH2-Br group .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₁₉BrN: calc. 326.06, observed 326.07) .

Advanced Research Questions

Q. Q3. What challenges arise in optimizing the alkylation of carbazole for bromopentyl derivatives, and how can competing side reactions be mitigated?

Answer:

  • Competing reactions :
    • Di- or poly-alkylation : Occurs with excess carbazole or prolonged reaction times. Mitigated by using stoichiometric dibromoalkane and monitoring reaction progress via TLC .
    • Elimination reactions : Elevated temperatures may promote HBr elimination, forming alkenes. Controlled heating (e.g., 45°C) and inert atmospheres reduce this risk .
  • Catalyst optimization : Crown ethers (e.g., 18-crown-6) improve nucleophilicity in SN2 reactions, enhancing selectivity for monoalkylation .

Q. Q4. How does the bromopentyl chain in this compound influence its utility in polymer or supramolecular systems?

Answer: The bromine atom serves as a reactive site for further functionalization:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids introduces π-conjugated groups for optoelectronic applications .
  • Polymer precursors : The bromopentyl chain enables integration into polymers via nucleophilic substitution (e.g., with diols or diamines) to form polyethers or polyamines .
  • Supramolecular assembly : The alkyl chain enhances solubility in nonpolar solvents, facilitating self-assembly into ordered structures (e.g., liquid crystals) .

Q. Q5. What photophysical properties make this compound a candidate for organic electronics, and how do substituents modulate these properties?

Answer:

  • Charge transport : Carbazole’s planar structure enables hole-transport properties, while bromine’s electron-withdrawing effect stabilizes LUMO levels, enhancing electron affinity .
  • Emission tuning : Alkyl chains reduce aggregation-induced quenching (ACQ), while bromine substituents can induce heavy-atom effects, promoting intersystem crossing for phosphorescence .
  • Example : In 9-(5-bromopyrimidin-2-yl)-9H-carbazole , intramolecular hydrogen bonding and π-π stacking extended phosphorescence lifetimes to 1.37 s under ambient conditions .

Q. Q6. How do contradictory data on reaction yields for bromoalkyl-carbazoles arise, and what experimental variables require rigorous reporting?

Answer: Discrepancies often stem from:

  • Solvent polarity : Polar aprotic solvents (DMF, acetone) favor SN2 mechanisms but may increase side reactions .
  • Catalyst loading : TBAB at 10 mol% vs. 5 mol% can alter reaction rates and purity .
  • Workup procedures : Incomplete removal of unreacted dibromoalkane (via vacuum distillation) artificially inflates yields .
  • Standardization : Reporting detailed conditions (e.g., stirring time, temperature gradients) is critical for reproducibility .

Methodological and Analytical Questions

Q. Q7. What advanced spectroscopic techniques resolve ambiguities in the structural characterization of bromoalkyl-carbazoles?

Answer:

  • 2D NMR (HSQC, HMBC) : Correlates ¹H-¹³C/¹H-¹⁵N couplings to confirm substitution patterns .
  • X-ray crystallography : Resolves crystal packing and confirms bromine positioning, as demonstrated for 9-(pyrimidin-2-yl)-9H-carbazole derivatives .
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) and validates experimental UV-vis spectra .

Q. Q8. How can researchers design experiments to probe the reactivity of this compound in cross-coupling reactions?

Answer:

  • Screening conditions : Test palladium (Pd(PPh₃)₄) vs. ruthenium (RuCl₃) catalysts for C-H arylation, varying bases (K₂CO₃ vs. Cs₂CO₃) and solvents (THF vs. DMF) .
  • Kinetic studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps .
  • Substrate scope : Evaluate compatibility with electron-rich (e.g., -OMe) or electron-poor (e.g., -NO₂) boronic acids to map functional group tolerance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.